Potent H1 Antagonism with a Distinct Affinity Profile Among First-Generation Antihistamines
Diphenylpyraline demonstrates a high affinity for the histamine H1 receptor, but its binding constant (Ki) is quantitatively distinct from other common first-generation antihistamines. In a direct comparative radioligand binding assay using 3H-mepyramine, diphenylpyraline exhibited a Ki of 4.1 nM, placing it in a specific efficacy tier [1]. This is approximately 8.5-fold more potent than diphenhydramine (Ki = 35 nM) but less potent than promethazine and mepyramine (Ki = 1.4 nM each) [1]. This intermediate affinity can be a critical selection factor for researchers requiring a specific level of H1 blockade without the maximal potency (and associated side effect profile) of the strongest binders.
| Evidence Dimension | Binding Affinity to Histamine H1 Receptor (Ki) |
|---|---|
| Target Compound Data | 4.1 nM |
| Comparator Or Baseline | Diphenhydramine: 35 nM; Promethazine: 1.4 nM; Triprolidine: 5.3 nM; Mepyramine: 1.4 nM |
| Quantified Difference | 8.5-fold higher affinity than diphenhydramine; 2.9-fold lower affinity than promethazine/mepyramine. |
| Conditions | 3H-mepyramine radioligand binding assay in human frontal cortex membranes [1]. |
Why This Matters
This quantitative differentiation allows researchers to select diphenylpyraline for studies requiring moderate-to-high H1 antagonism, avoiding the extreme potency of promethazine or the weaker activity of diphenhydramine.
- [1] Nakai, S., et al. (1991). Decreased histamine H1 receptors in the frontal cortex of brains from patients with chronic schizophrenia. Biological Psychiatry, 30(4), 349-356. View Source
